4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one
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Overview
Description
4-Hydroxy-2-oxatricyclo[132213,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one is a complex organic compound characterized by its unique tricyclic structureIts molecular formula is C20H22O4, and it has an average mass of 326.392 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, hydroxylation, and methoxylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the formation of the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The industrial process is designed to be cost-effective and scalable, ensuring consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4,17-Dimethoxy-2-oxatricyclo[13.2.2.1 3,7 ]icosa-1(17),3,5,7(20),15,18-hexaen-10,16-diol
- 4,8-Dihydroxy-17-methoxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexen-10-one
- 4,8,14-Trihydroxy-17-methoxy-2-oxatricyclo[13.2.2.1~3,7~]icosa-1(17),3(20),4,6,15,18-hexaen-10-one
Uniqueness
4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one is unique due to its specific tricyclic structure and the presence of both hydroxyl and methoxy groups.
Properties
Molecular Formula |
C19H16O3 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one |
InChI |
InChI=1S/C19H16O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h1-4,6-8,10-13,21H,5,9H2 |
InChI Key |
VFZXRGDMRSXXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=CC=CC2=CC(=C(C=C2)O)OC3=CC=C1C=C3 |
Origin of Product |
United States |
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